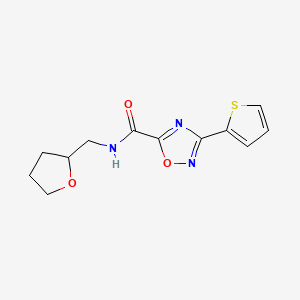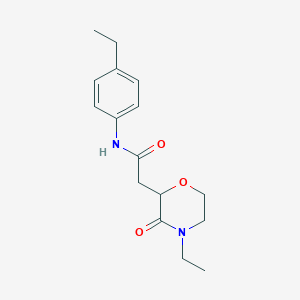
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
描述
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as TFM-OCA, is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. TFM-OCA is a member of the oxadiazole family of compounds, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of TFM-OCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. TFM-OCA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. TFM-OCA has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. In addition, TFM-OCA has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
TFM-OCA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, TFM-OCA has been found to induce apoptosis, which is programmed cell death. TFM-OCA has also been shown to decrease the expression of various proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, TFM-OCA has been found to increase the expression of proteins involved in cell death, such as Bax and caspase-3.
In inflammation research, TFM-OCA has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TFM-OCA has also been found to decrease the activation of inflammatory cells, such as macrophages and neutrophils, which are involved in the inflammatory response.
In neurodegenerative disorder research, TFM-OCA has been shown to reduce oxidative stress and inflammation in the brain. TFM-OCA has also been found to increase the expression of proteins involved in synaptic plasticity, such as BDNF and CREB.
实验室实验的优点和局限性
TFM-OCA has several advantages for lab experiments, including its high purity and stability. TFM-OCA is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, TFM-OCA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and concentrations in lab experiments.
未来方向
There are several future directions for TFM-OCA research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. TFM-OCA could also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. In addition, TFM-OCA could be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy. Overall, TFM-OCA has great potential for future research and development in various fields of medicine.
科学研究应用
TFM-OCA has been studied for its potential therapeutic applications in various disease states, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TFM-OCA has been shown to have anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, TFM-OCA has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In inflammation research, TFM-OCA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. TFM-OCA has also been found to reduce the activation of inflammatory cells, such as macrophages and neutrophils, which are involved in the inflammatory response.
In neurodegenerative disorder research, TFM-OCA has been studied for its potential neuroprotective effects. TFM-OCA has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development and progression of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(13-7-8-3-1-5-17-8)12-14-10(15-18-12)9-4-2-6-19-9/h2,4,6,8H,1,3,5,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPASAQXKLOMDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-aminoethyl)-3-oxo-2-morpholinyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4415305.png)
![1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4415319.png)

![N-(4-ethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4415322.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415328.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4415342.png)


![3-(3-hydroxypropyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4415359.png)
![4-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol](/img/structure/B4415363.png)
![1-[(4-methylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4415364.png)
![1-[4-(allyloxy)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4415368.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4415373.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415390.png)